molecular formula C14H14N2O2 B1271582 2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide CAS No. 84161-08-0

2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide

Cat. No.: B1271582
CAS No.: 84161-08-0
M. Wt: 242.27 g/mol
InChI Key: IPSUINOGBWHSJI-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is linked to a biphenyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide typically involves the reaction of 4-biphenylol with chloroacetyl chloride to form 2-(4-biphenyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 2-(4-biphenyloxy)acetyl chloride

      Reagents: 4-biphenylol, chloroacetyl chloride

      Solvent: Dichloromethane (DCM)

      Catalyst: Triethylamine (TEA)

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide

      Reagents: 2-(4-biphenyloxy)acetyl chloride, hydrazine hydrate

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-2-yloxy)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)-N’-((1,1’-biphenyl)-4-ylmethylene)acetohydrazide

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)acetohydrazide is unique due to its specific biphenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-phenylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSUINOGBWHSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365766
Record name 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84161-08-0
Record name 2-[([1,1'-Biphenyl]-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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